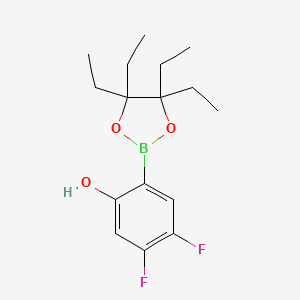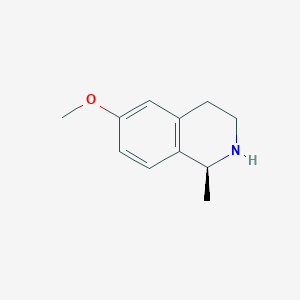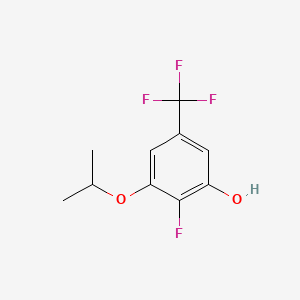
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C10H10F4O2 It is a fluorinated phenol derivative, characterized by the presence of fluorine atoms and an isopropoxy group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing fluorinated phenol derivatives.
Industrial Production Methods
Industrial production of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms and isopropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced phenol derivatives. Substitution reactions can lead to the formation of new fluorinated or alkoxy-substituted phenols.
Scientific Research Applications
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atoms and isopropoxy group contribute to its unique chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenol: Another fluorinated phenol derivative with similar chemical properties.
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid: A related compound with a carboxylic acid group instead of a phenol group.
2-Fluoro-5-(trifluoromethyl)aniline: A fluorinated aniline derivative with different functional groups.
Uniqueness
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol is unique due to the combination of fluorine atoms and an isopropoxy group on the phenol ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10F4O2 |
|---|---|
Molecular Weight |
238.18 g/mol |
IUPAC Name |
2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H10F4O2/c1-5(2)16-8-4-6(10(12,13)14)3-7(15)9(8)11/h3-5,15H,1-2H3 |
InChI Key |
VDTFXSKWDYPKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1F)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


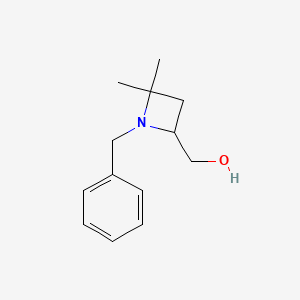
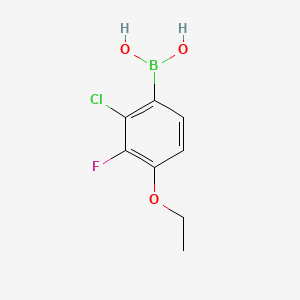
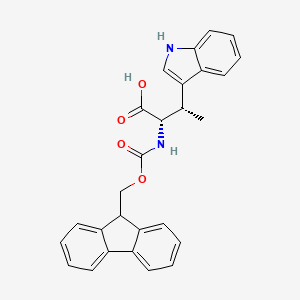
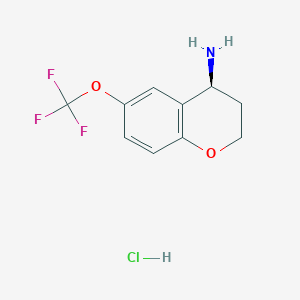


![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
palladium(II)](/img/structure/B14031108.png)
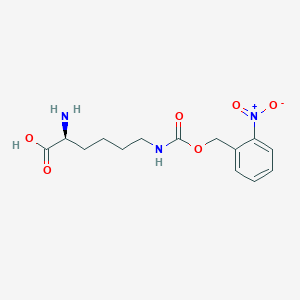
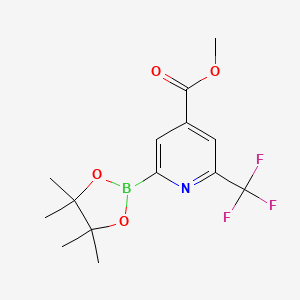
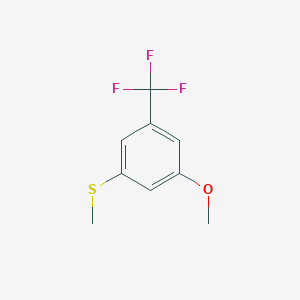
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
